Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate
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Overview
Description
Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a thioester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate typically involves the following steps:
Acetylation: The starting material, 4-aminobenzoic acid, is acetylated using acetic anhydride to form 4-acetamidobenzoic acid.
Thioester Formation: The 4-acetamidobenzoic acid is then reacted with thioacetic acid to introduce the acetylsulfanyl group, forming 4-[2-(acetylsulfanyl)acetamido]benzoic acid.
Esterification: Finally, the carboxylic acid group of 4-[2-(acetylsulfanyl)acetamido]benzoic acid is esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro, halo, and sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amide and ester groups may also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-2-methoxybenzoate
- Methyl 4-acetamido-2-hydroxybenzoate
- Methyl 4-acetamido-2-ethoxybenzoate
Uniqueness
Methyl 4-[2-(acetylsulfanyl)acetamido]benzoate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group, making it a valuable compound for specific research applications.
Properties
CAS No. |
62393-20-8 |
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Molecular Formula |
C12H13NO4S |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
methyl 4-[(2-acetylsulfanylacetyl)amino]benzoate |
InChI |
InChI=1S/C12H13NO4S/c1-8(14)18-7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) |
InChI Key |
VHPVDIITZWPFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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